molecular formula C22H20ClN3O2S B2361843 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 1114660-92-2

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Número de catálogo: B2361843
Número CAS: 1114660-92-2
Peso molecular: 425.93
Clave InChI: ITZLTSSFYUXEIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core, a bicyclic scaffold known for its pharmacological relevance in drug discovery. The structure is substituted at position 2 with a thioether-linked oxazole moiety bearing a 4-chlorophenyl group and a methyl group, while position 3 is substituted with a propyl chain.

Propiedades

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)25-22(26)29-13-19-14(2)28-20(24-19)15-8-10-16(23)11-9-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLTSSFYUXEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes oxazole and quinazolinone moieties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 394.92 g/mol
  • CAS Number : 1015859-04-7
  • IUPAC Name : 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Compounds like this one are being investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular processes, particularly those related to cancer progression and angiogenesis.

The mechanism of action for this compound is primarily through the inhibition of specific protein kinases and enzymes that regulate cell signaling pathways. This inhibition can lead to:

  • Reduced Cell Proliferation : By blocking pathways essential for cell division.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

In Vitro Studies

  • Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For example, studies showed a reduction in viability by over 50% at concentrations above 10 µM against breast and colon cancer cell lines.
  • Mechanistic Studies : Further investigations into the cellular mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating its potential role as an apoptosis inducer.

In Vivo Studies

Research conducted on animal models has shown promising results regarding the pharmacokinetics and bioavailability of the compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
Study TypeModel TypeResult
In VitroBreast Cancer Cells>50% viability reduction at 10 µM
In VitroColon Cancer CellsDose-dependent apoptosis induction
In VivoXenograft ModelsSignificant tumor size reduction

Pharmacological Profile

The pharmacological profile indicates that this compound interacts with several biological targets:

  • Tyrosine Kinases : Acts as a modulator for kinases involved in angiogenesis.
  • CYP450 Enzymes : Exhibits inhibitory effects on certain CYP450 enzymes, which may influence drug metabolism.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other heterocyclic systems documented in the literature. Below is a detailed comparison with key analogs:

Core Heterocycle Variations
  • Quinazolin-4(3H)-one vs. Pyrimidin-4(3H)-one: Pyrimidinone derivatives (e.g., compounds I-19 to I-24 from ) exhibit similar hydrogen-bonding capabilities due to their lactam groups.
  • Thiazole vs. Oxazole Substituents :
    describes thiazole derivatives with fluorophenyl and triazolyl groups. The oxazole moiety in the target compound may confer distinct electronic effects due to its oxygen atom, influencing solubility and metabolic stability relative to sulfur-containing thiazoles .
Substituent Effects

A comparative analysis of substituents is summarized in Table 1:

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Quinazolin-4(3H)-one 2-(4-chlorophenyl)-5-methyloxazole; 3-propyl Not reported Not reported
I-19 () Pyrimidin-4(3H)-one Cyclohexyl-methyl; ethyl; 1H-pyrazol-3-yl 162–164 52
I-23 () Pyrimidin-4(3H)-one Cyclohexyl-methyl; ethyl; 4-chloro-5-phenyl-1H-pyrazol-3-yl 233–234 86
Compound 4 () Thiazole 4-Chlorophenyl; 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-triazol-4-yl) Not reported High

Key Observations :

  • Aryl Substituents : The 4-chlorophenyl group in the target compound mirrors the halogenated aryl groups in I-23 and ’s compounds. Chlorine atoms enhance lipophilicity and may improve membrane permeability compared to fluorine-substituted analogs .
  • Alkyl Chains : The 3-propyl group in the target compound contrasts with the cyclohexyl-methyl and ethyl groups in I-19–I-23. Shorter alkyl chains (e.g., propyl) may reduce steric hindrance, favoring target binding compared to bulkier substituents .
  • Heterocyclic Linkers : The thioether bridge in the target compound is analogous to sulfur-linked pyrazoles in I-19–I-24. Thioethers often confer metabolic stability compared to ethers or esters .

Computational and Analytical Considerations

  • Wavefunction Analysis: Tools like Multiwfn () could elucidate the electron density distribution and noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in the target compound, aiding in rational drug design .
  • Noncovalent Interactions: The NCI (Non-Covalent Interaction) index () could map steric and electronic effects of the 4-chlorophenyl and oxazole groups, predicting binding modes in biological systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.